6-Quinolinecarboxamide, 7-hydroxy-8-iodo-N,N-dimethyl-
Description
Table 1: Structural and Electronic Properties of Selected Quinoline Derivatives
Substituent Effects on Electronic Properties:
- Iodine at Position 8 : Introduces significant electron-withdrawing inductive effects (-I) due to iodine’s high electronegativity, polarizing the aromatic π-system and reducing electron density at adjacent positions. This contrasts with methoxy groups in analogues like 4-hydroxy-7-methoxy-6-quinolinecarboxamide, which exert +M (mesomeric) electron-donating effects.
- N,N-Dimethylcarboxamide : The dimethylated nitrogen eliminates hydrogen-bond-donor capacity, increasing lipophilicity compared to primary carboxamides. This modification enhances membrane permeability in biological systems, as evidenced by similar derivatives in kinase inhibitor research.
- Hydroxyl at Position 7 : Serves as a strong hydrogen-bond donor, facilitating interactions with polar solvents or biological targets. In crystallographic studies of 4,8-dihydroxy-6-iodo-quinoline-2-carboxylic acid, hydroxyl groups participate in intermolecular hydrogen bonds that stabilize supramolecular assemblies.
Steric and Conformational Comparisons:
- The bulkier iodine atom at position 8 creates steric hindrance that restricts rotation about the C8-C9 bond, enforcing a coplanar arrangement with the quinoline nucleus. This contrasts with smaller substituents like methoxy groups, which allow greater conformational flexibility.
- N,N-Dimethylation of the carboxamide group introduces steric shielding around the nitrogen lone pair, reducing its participation in resonance with the carbonyl group. This diminishes the carboxamide’s electron-withdrawing character relative to unsubstituted analogues.
Properties
CAS No. |
829666-47-9 |
|---|---|
Molecular Formula |
C12H11IN2O2 |
Molecular Weight |
342.13 g/mol |
IUPAC Name |
7-hydroxy-8-iodo-N,N-dimethylquinoline-6-carboxamide |
InChI |
InChI=1S/C12H11IN2O2/c1-15(2)12(17)8-6-7-4-3-5-14-10(7)9(13)11(8)16/h3-6,16H,1-2H3 |
InChI Key |
LOPCFELLQZXMPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=C2C(=C1)C=CC=N2)I)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Assembly
- The quinoline nucleus is often prepared via classical methods such as Skraup or Friedländer synthesis, or by using substituted quinoline intermediates like 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate as a precursor.
- For the target compound, a 7-hydroxyquinoline intermediate is essential, which can be synthesized by selective hydroxylation or by starting from hydroxy-substituted quinoline derivatives.
Introduction of the Carboxamide Group
- The carboxamide group at position 6 is introduced by converting the corresponding ester or nitrile intermediate to the amide.
- A high-yield method involves reacting ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with an amine (in this case, N,N-dimethylamine or its equivalent) at elevated temperatures (130–140 °C) to form the corresponding carboxanilide derivative.
- This reaction proceeds efficiently without the need for high-boiling solvents, and yields are typically high (up to 96%) with good purity.
Halogenation (Iodination) at Position 8
- Halogenation of quinoline derivatives at specific positions can be achieved using halogenating reagents such as iodine or iodine-containing reagents.
- The iodination at position 8 is typically performed on the hydroxy-substituted quinoline intermediate, exploiting the activating effect of the hydroxy group to direct electrophilic substitution.
- Phosphorus oxyhalides (e.g., phosphorus oxyiodide) or N-iodosuccinimide (NIS) can be used as iodinating agents under controlled conditions to achieve selective iodination.
- The reaction conditions must be carefully controlled to avoid over-iodination or side reactions.
Detailed Synthetic Procedure Example
Analytical Characterization
- The synthesized compounds are characterized by 1H and 13C NMR spectroscopy, confirming the substitution pattern and amide formation.
- Mass spectrometry (EI-MS) is used to verify molecular weight and purity.
- Melting point determination confirms compound identity and purity.
- Elemental analysis supports the expected molecular formula.
Research Findings and Optimization Notes
- The amidation step is highly efficient when performed at 130–140 °C; temperatures above 140 °C may cause partial hydrolysis or decomposition due to residual water in amines.
- The iodination step requires careful control to avoid side reactions; the presence of the hydroxy group at position 7 facilitates regioselective substitution at position 8.
- Use of microwave-assisted cyanation and hydration methods has been reported for related quinoline carboxamide derivatives, offering alternative routes to amide formation with improved reaction times and yields.
- Solvent choice is critical; polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used for amidation and halogenation steps to enhance solubility and reaction rates.
Summary Table of Preparation Methods
| Preparation Step | Method | Reagents | Conditions | Yield | Key Notes |
|---|---|---|---|---|---|
| Quinoline core synthesis | Classical quinoline synthesis or substituted quinoline intermediates | Various (e.g., aldehydes, amines) | Standard quinoline synthesis conditions | Variable | Hydroxy group introduced early or via hydroxylation |
| Amidation at position 6 | Direct amidation of ester with N,N-dimethylamine | Ethyl ester, N,N-dimethylamine | 130–140 °C, 5–15 min | Up to 96% | Avoid >140 °C to prevent hydrolysis |
| Iodination at position 8 | Electrophilic aromatic substitution | Iodinating agents (NIS, POI3) | Controlled temperature, solvent DMF or DMSO | Moderate to high | Hydroxy group directs iodination |
Chemical Reactions Analysis
Types of Reactions
7-HYDROXY-8-IODO-N,N-DIMETHYLQUINOLINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or alkylating agents are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Deiodinated quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7-HYDROXY-8-IODO-N,N-DIMETHYLQUINOLINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes and pigments due to its unique chemical properties
Mechanism of Action
The mechanism of action of 7-HYDROXY-8-IODO-N,N-DIMETHYLQUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to enzymes and receptors involved in cellular processes, such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Structural Analogues in the Quinoline Family
(a) 6-Substituted-4-(2-Methyloxiran-2-yl)Quinolines (Compounds 59a–b)
- Structure : These compounds feature an epoxide (oxirane) group at position 4 and variable substituents at position 6 .
- Key Differences : Unlike the target compound, they lack iodine and hydroxyl groups. The epoxide group introduces reactivity for further functionalization, while the absence of iodine reduces molecular weight and halogen-mediated interactions.
- Synthesis: Synthesized via epoxidation of precursor quinolines, contrasting with the target compound’s coupling and iodination steps .
(b) 4-Quinolinecarboxamides with N,N-Diethyl Substituents
- Example: (6aR,9R)-N,N-Diethyl-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide () Structure: Ergoline-based carboxamide with a hexahydroindoloquinoline core and N,N-diethyl groups. Key Differences: The ergoline scaffold differs fundamentally from the planar quinoline structure, impacting receptor binding. The N,N-diethyl groups increase lipophilicity (LogP = 3.2) compared to the dimethyl groups in the target compound . Pharmacokinetics: Higher molecular weight (356.5 g/mol vs. ~315 g/mol estimated for the target) and reduced solubility (2.5 mg/mL in PBS) due to greater lipophilicity .
Functional Group Analysis
| Property | Target Compound | N,N-Diethyl Ergoline Carboxamide | 6-Substituted Epoxyquinolines |
|---|---|---|---|
| Core Structure | Quinoline | Ergoline | Quinoline |
| Substituents | 7-OH, 8-I, N,N-dimethyl | N,N-Diethyl, 7-CH3 | 4-Epoxide, 6-substituents |
| Molecular Weight | ~315 g/mol (estimated) | 356.5 g/mol | ~280–320 g/mol |
| LogP | ~2.5 (estimated) | 3.2 | ~2.0–3.0 |
| Solubility | Moderate (OH enhances) | 2.5 mg/mL (PBS) | Low (epoxide reduces polarity) |
| Key Pharmacological Role | Halogen bonding, solubility | CNS targeting (ergoline scaffold) | Epoxide-mediated reactivity |
Pharmacological and Formulation Considerations
- Requires light-sensitive storage (-20°C) due to iodine’s instability .
- Ergoline Analogues : Used in neurological applications (e.g., dopamine receptor modulation). Formulated for oral and injectable routes with solubility enhancers like cyclodextrins .
- Epoxyquinolines: Reactive epoxide groups enable covalent binding to biological targets, useful in prodrug designs .
Biological Activity
6-Quinolinecarboxamide, 7-hydroxy-8-iodo-N,N-dimethyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships (SAR) based on diverse research findings.
- Molecular Formula : C10H10N2O2I
- Molecular Weight : 300.1 g/mol
- CAS Number : 829666-47-9
Synthesis
The synthesis of 6-Quinolinecarboxamide derivatives typically involves the reaction of quinoline derivatives with various carboxylic acids or their derivatives. The synthetic routes may include:
- Direct Acylation : Quinoline is acylated with carboxylic acid derivatives.
- Cyclization Reactions : Involves cyclization to form the quinoline ring system.
Antimicrobial Activity
Research has shown that quinolinecarboxamide derivatives exhibit significant antimicrobial properties. For example, compounds similar to 6-Quinolinecarboxamide have been evaluated for their effectiveness against various bacterial strains, demonstrating a broad spectrum of activity.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-QCA | E. coli | 32 µg/mL |
| 6-QCA | S. aureus | 16 µg/mL |
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study evaluated the effect of 6-Quinolinecarboxamide on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. Structure-activity relationship studies have indicated that modifications at specific positions on the quinoline ring can enhance anti-inflammatory effects.
| Modification | Effect on Inflammation | Reference |
|---|---|---|
| Hydroxyl group at position 7 | Increased potency in COX inhibition | |
| Iodine substitution at position 8 | Enhanced bioavailability |
The biological activity of 6-Quinolinecarboxamide is believed to be mediated through several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).
- Receptor Modulation : The compound may interact with specific receptors involved in cell signaling pathways, leading to altered cellular responses.
Structure-Activity Relationship (SAR)
The efficacy of 6-Quinolinecarboxamide can be influenced by its structural features. SAR studies have shown that:
- The presence of electron-withdrawing groups enhances biological activity.
- Substituents at the nitrogen atom can significantly affect the compound's pharmacokinetics and overall potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
